molecular formula C10H12N5Na2O6P B232905 6-Deoxyoxaunomycin CAS No. 145165-11-3

6-Deoxyoxaunomycin

Cat. No.: B232905
CAS No.: 145165-11-3
M. Wt: 499.5 g/mol
InChI Key: RPVGYGYVQLRIFA-UHFFFAOYSA-N
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Description

6-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, renowned for their antitumor properties. . Structurally, it is characterized by the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.516 g/mol. Key physical properties include a melting point of 144–147°C and a specific optical rotation of [α] +137° (c, 0.02 in CHCl₃) . The compound exists as a yellow crystalline powder and exhibits potent cytotoxicity against murine tumor cell lines such as KB, P388, and L1210 .

The biosynthesis of this compound involves enzymatic deoxygenation at the C-6 position, distinguishing it from parent compounds like oxaunomycin. This structural modification enhances its metabolic stability and alters its interaction with cellular targets, such as DNA intercalation and topoisomerase II inhibition .

Properties

CAS No.

145165-11-3

Molecular Formula

C10H12N5Na2O6P

Molecular Weight

499.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3

InChI Key

RPVGYGYVQLRIFA-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O

Synonyms

6-deoxy-D788-7
6-deoxyoxaunomycin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Related Anthracyclines

Structural and Functional Comparisons

The biological activity of anthracyclines is highly dependent on substituents at key positions (e.g., C-6, C-10, and C-11). Below is a comparative analysis of 6-Deoxyoxaunomycin with structurally related analogs:

Compound Molecular Formula Key Substituents Tumor Cell Line Activity (IC₅₀, nM) Source/Production Method
This compound C₂₆H₂₉NO₉ C-6 deoxygenation KB: 12.3; P388: 8.7; L1210: 10.2 Streptomyces mutant strain
1-Hydroxy-oxaunomycin C₂₆H₂₉NO₁₀ C-1 hydroxylation KB: 18.5; P388: 15.1; L1210: 17.9 Co-produced with this compound
Anhydromaggiemycin C₂₅H₂₇NO₈ C-9 keto group, C-10 epimerization KB: 7.2; P388: 5.4; L1210: 6.8 Semi-synthetic modification
10-epi-Oxaunomycin C₂₆H₂₉NO₉ C-10 epimerization L1210: 14.3; P388: 11.9 Photochemical synthesis
Key Findings:

Deoxygenation at C-6: The absence of a hydroxyl group at C-6 in this compound confers superior activity compared to hydroxylated analogs like 1-Hydroxy-oxaunomycin. This modification reduces metabolic degradation, enhancing bioavailability .

Epimerization Effects: 10-epi-Oxaunomycin, with inverted stereochemistry at C-10, shows reduced potency compared to this compound, highlighting the importance of stereochemical integrity in anthracycline-DNA interactions .

Anhydromaggiemycin Superiority: Despite a simpler structure (C-9 keto group), anhydromaggiemycin outperforms this compound in cytotoxicity assays, suggesting that keto functionalities enhance DNA-binding affinity .

Mechanistic Insights

  • DNA Intercalation: this compound’s planar anthraquinone moiety facilitates intercalation into DNA base pairs, disrupting replication. The C-6 deoxygenation minimizes steric hindrance, improving binding kinetics .
  • Topoisomerase II Inhibition: Unlike daunorubicin, this compound exhibits reduced cardiotoxicity due to diminished iron-mediated free radical generation, a common side effect of anthracyclines .

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